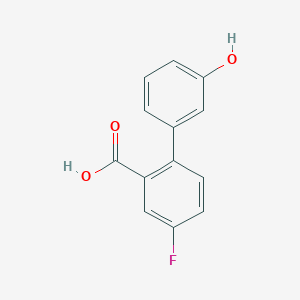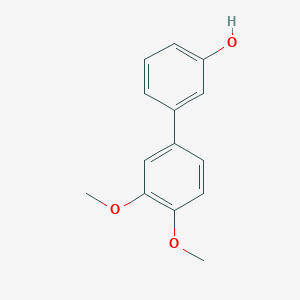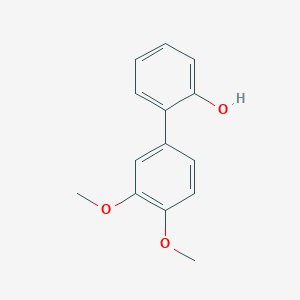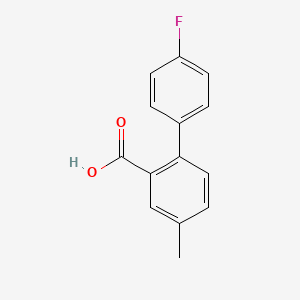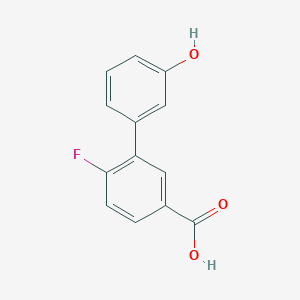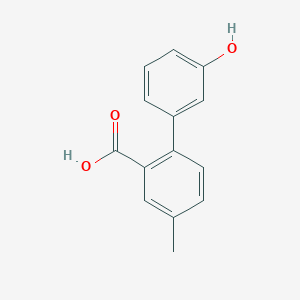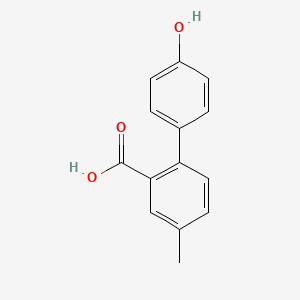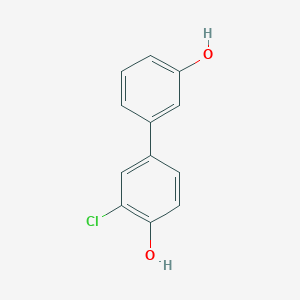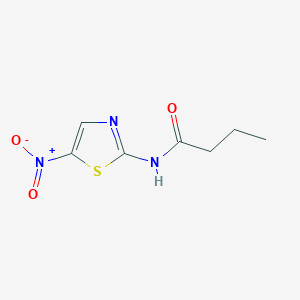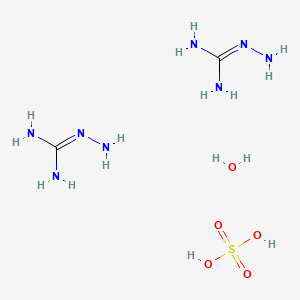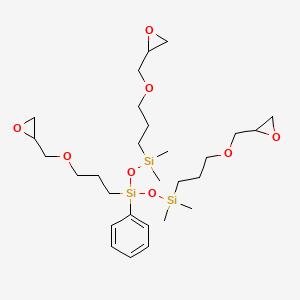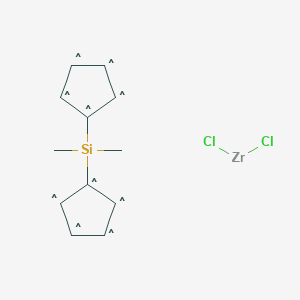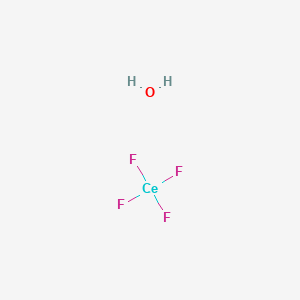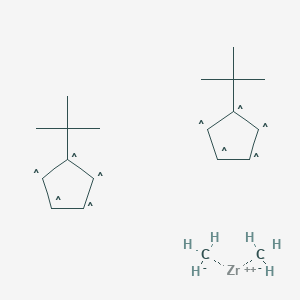
Dimethylbis(t-butylcyclopentadienyl)zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(t-butylcyclopentadienyl)zirconium is an organometallic compound with the chemical formula ([(C_4H_9)C_5H_4]_2Zr(CH_3)_2). It is a pale yellow powder that is insoluble in water. This compound is part of the metallocene family, which are known for their applications in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylbis(t-butylcyclopentadienyl)zirconium can be synthesized through the reaction of zirconium tetrachloride with t-butylcyclopentadienyl lithium, followed by methylation with methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(t-butylcyclopentadienyl)zirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The methyl groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like halides or phosphines.
Major Products Formed
Oxidation: Zirconium dioxide.
Reduction: Lower oxidation state zirconium complexes.
Substitution: Various substituted zirconium complexes depending on the ligands used.
Scientific Research Applications
Dimethylbis(t-butylcyclopentadienyl)zirconium has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioinorganic chemistry, although its biological applications are less common.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug delivery systems.
Industry: It is used in the manufacturing of advanced materials, including thin films and coatings.
Mechanism of Action
The mechanism of action of Dimethylbis(t-butylcyclopentadienyl)zirconium primarily involves its role as a catalyst. The compound facilitates the polymerization of olefins by coordinating to the monomer units and enabling their insertion into the growing polymer chain. This process involves the formation of a zirconium-carbon bond, followed by the insertion of the olefin into this bond .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)dimethylzirconium
- Bis(indenyl)dimethylzirconium
- Bis(methylcyclopentadienyl)dimethylzirconium
Uniqueness
Dimethylbis(t-butylcyclopentadienyl)zirconium is unique due to the presence of t-butyl groups on the cyclopentadienyl rings. These bulky substituents provide steric protection to the zirconium center, enhancing its stability and selectivity in catalytic reactions. This makes it particularly effective in polymerization processes compared to its less bulky counterparts .
Properties
InChI |
InChI=1S/2C9H13.2CH3.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYCZDBQNKHUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Zr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
